2-(3-(Isopropylthio)benzamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(3-(Isopropylthio)benzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Isopropylthio)benzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst.
Amidation Reaction: The final step involves the amidation of the thiophene derivative with 3-(Isopropylthio)benzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Isopropylthio)benzamido)-5-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide functional group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amide derivatives.
Substitution: Halogenated, nitrated thiophene derivatives.
Scientific Research Applications
2-(3-(Isopropylthio)benzamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Biological Research: It is used as a probe in biological assays to study protein-ligand interactions and enzyme activity.
Mechanism of Action
The mechanism of action of 2-(3-(Isopropylthio)benzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Methylthio)benzamido)-5-phenylthiophene-3-carboxamide
- 2-(3-(Ethylthio)benzamido)-5-phenylthiophene-3-carboxamide
- 2-(3-(Propylthio)benzamido)-5-phenylthiophene-3-carboxamide
Uniqueness
2-(3-(Isopropylthio)benzamido)-5-phenylthiophene-3-carboxamide is unique due to the presence of the isopropylthio group, which can influence its steric and electronic properties. This uniqueness can affect its binding affinity to molecular targets, its reactivity in chemical reactions, and its overall stability .
Properties
IUPAC Name |
5-phenyl-2-[(3-propan-2-ylsulfanylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-13(2)26-16-10-6-9-15(11-16)20(25)23-21-17(19(22)24)12-18(27-21)14-7-4-3-5-8-14/h3-13H,1-2H3,(H2,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVBBEVVCGIMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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